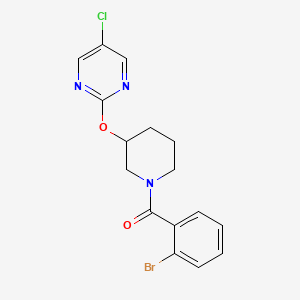

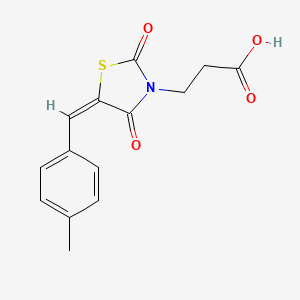

![molecular formula C14H13ClN2OS B2592434 4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898444-18-3](/img/structure/B2592434.png)

4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thienopyrimidines, which are similar to the compound you’re asking about, are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer . They exhibit a broad range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions. For instance, the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives started with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The next step involved the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3, which was treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve a series of steps. For instance, the synthesis of 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives involved several steps, including the reaction of methyl 2-aminothiophene-3-carboxylate with urea, followed by the action of POCl3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-(5H-thieno[3’,2’:5,6]thiino[4,3-d]pyrimidin-2-yl)benzamide include a density of 1.4±0.1 g/cm3, boiling point of 532.7±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, and a flash point of 275.9±30.1 °C .

Scientific Research Applications

Synthesis and Cytotoxic Activity

- Cytotoxic Activity and Quantum Chemical Calculations: New derivatives of 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one were synthesized and their structures were fully characterized. Quantum chemical calculations were performed to understand molecular properties. Furthermore, cytotoxic activities against human liver and breast cancer cell lines were evaluated, indicating potential for cancer research (Kökbudak et al., 2020).

Nonlinear Optical Properties

- Nonlinear Optical Exploration: The study on thiopyrimidine derivatives, including those structurally related to the compound of interest, focused on their electronic, linear, and nonlinear optical properties. DFT/TDDFT calculations and experimental comparisons confirmed the potential of these compounds in optoelectronic applications and nonlinear optics fields (Hussain et al., 2020).

Antimicrobial and Antifungal Activities

- Linked Heterocyclics with Pyrazole-pyrimidine-thiazolidin-4-one: A series of linked heterocyclic compounds were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains. This suggests the compound of interest might also possess similar bioactive properties, subject to structural similarities (Reddy et al., 2010).

Synthesis Methods and Pharmacological Applications

- Green Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones: A sustainable method for synthesizing pharmacologically significant thieno[2,3-d]pyrimidin-4(3H)-ones was reported. This synthesis approach emphasizes step economy and reduced environmental impact, relevant for the development of new pharmaceuticals (Shi et al., 2018).

Antiproliferative Effects

- Antiproliferative Effect on HL-60 Cells: Novel 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and thiones were synthesized and showed significant antiproliferative effects on human promyelocytic leukemia cell lines. This highlights the potential therapeutic applications of related compounds in treating leukemia (Nishimura et al., 2022).

Future Directions

The future directions for research on similar compounds involve further investigations into their therapeutic potential. For instance, certain compounds have shown promising results as inhibitors of CDK2, a target for cancer treatment . Further studies are needed to confirm these findings and explore potential applications.

properties

IUPAC Name |

4-[(3-chlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-10-4-1-3-9(7-10)8-19-13-11-5-2-6-12(11)16-14(18)17-13/h1,3-4,7H,2,5-6,8H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNIPGOSICNBKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)N=C2SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

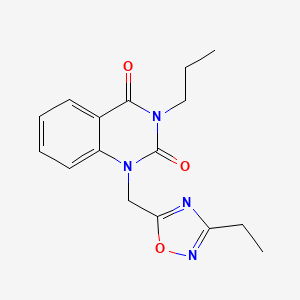

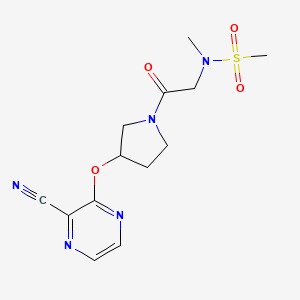

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)

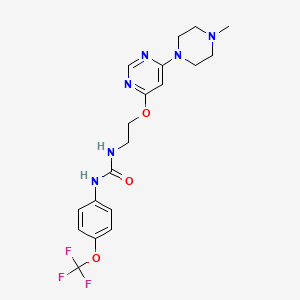

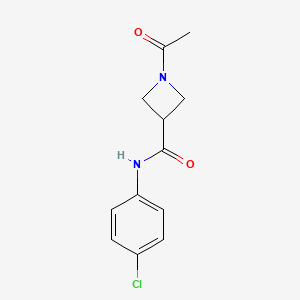

![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)

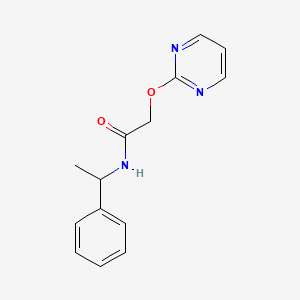

![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)

![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)

![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)